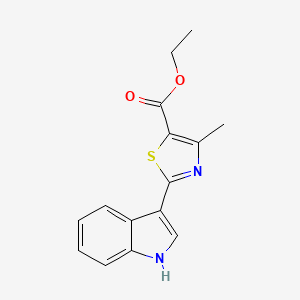![molecular formula C11H11NO4 B7725735 3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid](/img/structure/B7725735.png)
3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid is a heterocyclic compound that belongs to the oxazine family. Oxazines are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . This particular compound features a benzo[e][1,3]oxazine core, which is a six-membered ring containing one oxygen and one nitrogen atom, fused to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4H-benzo[d][1,3]oxazin-4-ones involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This reaction can also be performed under microwave conditions to improve yields and reduce reaction times . Another method involves gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides, which yields the desired oxazine derivatives under mild reaction conditions .
Industrial Production Methods
Industrial production methods for oxazine derivatives often involve high-throughput mechanochemistry, which allows for the parallel synthesis of multiple samples in a single reaction vessel . This approach is advantageous for scaling up production and optimizing reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxazine derivatives.
Reduction: Reduction reactions can yield dihydro analogs of the compound.
Substitution: Substitution reactions can introduce different functional groups onto the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted oxazine derivatives, which can exhibit different biological activities and chemical properties .
Wissenschaftliche Forschungsanwendungen
3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, as a human leukocyte elastase inhibitor, the compound binds to the active site of the enzyme, preventing it from degrading elastin and other proteins . This inhibition can reduce inflammation and tissue damage in various diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-benzo[d][1,3]oxazin-4-ones: These compounds share a similar oxazine core but differ in their substituents and biological activities.
2-oxo-benzo[1,4]oxazines: These compounds have a different ring structure but exhibit similar biological activities, such as enzyme inhibition.
4-sila-4H-benzo[d][1,3]oxazines: These silicon-containing analogs have been developed as biologically relevant oxazine derivatives.
Uniqueness
3-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)propanoic acid is unique due to its specific substitution pattern and the presence of a propanoic acid group, which can influence its biological activity and chemical reactivity. This compound’s ability to inhibit human leukocyte elastase and its potential anticancer properties make it a valuable target for further research and development .
Eigenschaften
IUPAC Name |
3-(4-oxo-2H-1,3-benzoxazin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10(14)5-6-12-7-16-9-4-2-1-3-8(9)11(12)15/h1-4H,5-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBPBUCXNWGGAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C(=O)C2=CC=CC=C2O1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamino)-benzoic acid](/img/structure/B7725658.png)
![(2Z)-4-[(3-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B7725670.png)
![3-[(3-Methoxypropyl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B7725678.png)



![1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B7725701.png)







